molecular formula C13H14FN5O2 B5546186 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Cat. No.: B5546186
M. Wt: 291.28 g/mol
InChI Key: IAUSGYQFUARPDD-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one is an organic compound with the molecular formula C12H14FN5O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst.

    Attachment of the Morpholine Group: The tetrazole intermediate is then reacted with morpholine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group and tetrazole ring may interact with enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
  • 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine

Uniqueness

Compared to similar compounds, 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one offers a unique combination of structural features that may enhance its pharmacological and chemical properties. The presence of the morpholine group distinguishes it from other derivatives, potentially offering improved solubility and bioavailability.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O2/c14-11-4-2-1-3-10(11)13-15-17-19(16-13)9-12(20)18-5-7-21-8-6-18/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUSGYQFUARPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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